molecular formula C17H14BrN3O4 B2917163 (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428350-47-3

(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2917163
CAS No.: 1428350-47-3
M. Wt: 404.22
InChI Key: FEAMLLRGCBBHQP-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of bromine, methoxy, furan, oxadiazole, and azetidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 2-Bromo-5-methoxyphenyl moiety: This can be achieved through bromination of 5-methoxyphenol using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine: This involves the cyclization of appropriate precursors such as furan-2-carboxylic acid and hydrazine derivatives to form the oxadiazole ring, followed by the formation of the azetidine ring.

    Coupling of the two moieties: The final step involves coupling the 2-Bromo-5-methoxyphenyl moiety with the 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The furan and oxadiazole rings can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the furan and oxadiazole rings.

    Reduction Products: Reduced forms of the furan and oxadiazole rings, potentially leading to ring-opened structures.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability, conductivity, or reactivity.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the various heterocyclic rings suggests that it could form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: The parent compound.

    (2-Chloro-5-methoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: A similar compound with a chlorine atom instead of bromine.

    (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for specific substitution reactions, while the furan and oxadiazole rings provide sites for further functionalization and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-25-16)14-3-2-6-24-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAMLLRGCBBHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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